4-羟基吡啶-1-氧化物

描述

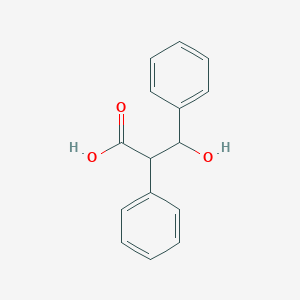

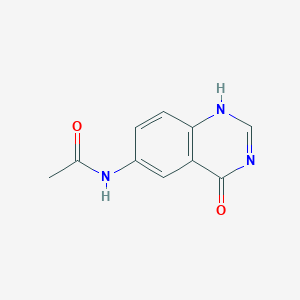

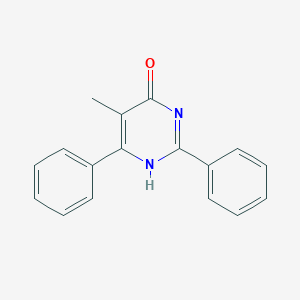

4-Hydroxypyridine 1-oxide, also known as 4-Pyridinol-1-oxide, is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.1 . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of 4-Hydroxypyridine 1-oxide can be achieved through various methods. One such method involves the use of a derivitization step, which overcomes challenges associated with the analysis of HOPO . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .

Molecular Structure Analysis

The molecular structure of 4-Hydroxypyridine 1-oxide is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,7H and the IUPAC Standard InChIKey is DZNMBUOUGMTZRA-UHFFFAOYSA-N .

Chemical Reactions Analysis

4-Hydroxypyridine 1-oxide is involved in various chemical reactions. For instance, it has been used in the synthesis of (Ag 3 MoO 3 F 3) (Ag 3 MoO 4)Cl by hydro (solvato)thermal methods . It has also been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .

科学研究应用

Electrochemical Analysis

4-Hydroxypyridine 1-oxide: is used to fabricate gold electrodes for the electrochemical determination of europium using cyclic voltammetry. This application is crucial in analytical chemistry for the detection and quantification of europium, which has significant uses in various industries, including nuclear reactors and LEDs .

Synthesis of Polymeric Complexes

This compound is utilized in the preparation of polymeric nickel (II) complex of 2-hydroxypyridine-N-oxide . Such complexes have potential applications in catalysis, magnetic materials, and as precursors for further chemical synthesis .

Organic Synthesis

It serves as a reagent in the synthesis of 1-methoxypyrid-4-one in the presence of sodium methoxide and methyl toluene-9-sulphonate. This synthesis is part of organic chemistry research, where pyridine derivatives are often used in pharmaceuticals and agrochemicals .

Continuous Flow Synthesis

There’s development in the continuous flow synthesis and amplification involving 4-Hydroxypyridine 1-oxide , which includes designing mixers for complete conversion of raw materials and processes involving acid crystallization to obtain high-quality solid HOPO products. This method is highly suitable for industrial applications due to its scalability .

Alternative to HOBt

Due to changes in shipping regulations for HOBt, 4-Hydroxypyridine 1-oxide has gained interest as an alternative. It’s used in peptide synthesis and other areas where HOBt was traditionally employed .

Chemical Research

In chemical research, 4-Hydroxypyridine 1-oxide is studied for its properties and potential applications in new reactions or as a building block for more complex molecules. Specific investigations are ongoing to explore its full potential .

安全和危害

When handling 4-Hydroxypyridine 1-oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Biochemical Pathways

The biochemical pathway affected by 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-Dihydroxypyridine, which undergoes meta cleavage . The enzymes involved in this pathway are flavin-dependent monooxygenase (KpiA) and a hypothetical amidohydrolase (KpiC) . The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by KpiC .

Pharmacokinetics

1 g/mol) and structure suggest that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of 4-Hydroxypyridine 1-oxide can be influenced by various environmental factors. For example, the compound was used as a model to study the natural photodegradation of representative aquatic environmental contaminants This suggests that light exposure may influence the compound’s stability and action

属性

IUPAC Name |

1-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDOCXYTOYFYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60900991 | |

| Record name | NoName_38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60900991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypyridine 1-oxide | |

CAS RN |

6890-62-6 | |

| Record name | 4-Hydroxypyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-4-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 4-Hydroxypyridine 1-oxide as identified in the research?

A1: The research highlights the potential of 4-Hydroxypyridine 1-oxide as a lead compound for developing new anti-leukemia drugs. Molecular docking studies demonstrated that 4-Hydroxypyridine 1-oxide exhibits specificity towards the survivin protein. [] Survivin is known to play a crucial role in inhibiting apoptosis (programmed cell death) and promoting cell proliferation, making it a relevant target for cancer therapy. Therefore, the ability of 4-Hydroxypyridine 1-oxide to interact with survivin suggests its potential to interfere with cancer cell survival and proliferation.

Q2: How is 4-Hydroxypyridine 1-oxide synthesized?

A2: Directly reacting 4-hydroxypyridine with chloroacetic acid or ethyl diazoacetate proves ineffective in synthesizing 4-Pyridoxyacetic acid, only producing N-(4-pyridonyl) acetate or its ester. [] The successful synthesis involves a multi-step process:

Q3: What other biological activities have been explored for Nyctanthes arbor-tristis flower extracts, where 4-Hydroxypyridine 1-oxide was identified as a potential active compound?

A3: Aside from the anti-proliferative activity against leukemia cells, Nyctanthes arbor-tristis flower extracts, particularly the hexane and ethyl acetate fractions, demonstrated potential for anti-obesity and antidiabetic effects. [] These fractions showed significant inhibition of 3T3-L1 cell differentiation, a model for studying adipogenesis (fat cell development). Additionally, both the crude extract and the fractions exhibited a dose-dependent increase in glucose uptake and α-amylase inhibitory activity, suggesting potential for managing blood sugar levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)